molecular formula C19H30O6 B084842 1,2:5,6-di-o-Cyclohexylidene-3-o-methyl-alpha-D-glucofuranose CAS No. 13440-19-2

1,2:5,6-di-o-Cyclohexylidene-3-o-methyl-alpha-D-glucofuranose

Cat. No. B084842
CAS RN: 13440-19-2
M. Wt: 354.4 g/mol
InChI Key: ACCMQFBKWULOQG-NQNKBUKLSA-N
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Description

1,2:5,6-di-o-Cyclohexylidene-3-o-methyl-alpha-D-glucofuranose is a chemical compound with the empirical formula C18H28O6 . It is a derivative of D-glucofuranose, where the hydroxyl groups at positions 1, 2, 5, and 6 are replaced by cyclohexylidene groups .


Synthesis Analysis

The synthesis of this compound involves the reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium . The reactions yield the same 3-C-methyl derivative .


Molecular Structure Analysis

The configuration of this compound was established by preferential hydrolytic removal of the 5,6-O-cyclohexylidene residue, oxidative removal of C-6 with periodate, and a consideration of the properties of the isolated product .


Chemical Reactions Analysis

The reactions of ethyl-, vinyl-, phenyl, and 1-naphthyl-magnesium halides and of phenyl-lithium with 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose are discussed . The reactions yield the same 3-C-methyl derivative .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 132-135 °C (lit.) . Its optical activity is [α]25/D −2.1°, c = 2.1 in ethanol . The molecular weight is 340.41 .

properties

IUPAC Name

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O6/c1-20-15-14(13-12-21-18(23-13)8-4-2-5-9-18)22-17-16(15)24-19(25-17)10-6-3-7-11-19/h13-17H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMQFBKWULOQG-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H](O[C@H]2[C@@H]1OC3(O2)CCCCC3)[C@H]4COC5(O4)CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474525
Record name (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]

CAS RN

13440-19-2
Record name (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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